![molecular formula C21H24BrN3O3 B1377826 4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide CAS No. 1427986-92-2](/img/structure/B1377826.png)

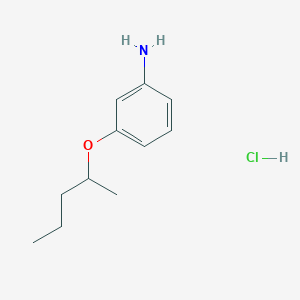

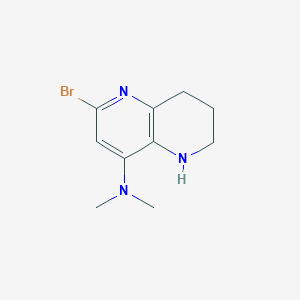

4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of alkyl boronic esters . This process, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique

Pharmacokinetics Modulation

The piperidine moiety within the compound is known for its ability to enhance the pharmacokinetic properties of drugs. This includes improvements in absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals . The compound could be used to modify existing drugs to improve their efficacy and reduce side effects.

Antibacterial Activity

Compounds with a piperazine or piperidine ring, similar to the one present in our compound of interest, have shown promising antibacterial activity. This suggests potential use in the development of new antibacterial agents, especially in the face of rising antibiotic resistance .

Neurodegenerative Disease Treatment

The structural similarity to compounds active against Parkinson’s and Alzheimer’s disease indicates that this compound could be investigated for its efficacy in treating these neurodegenerative conditions. Research could focus on its ability to cross the blood-brain barrier and its interaction with relevant neural pathways .

Antitumor Applications

Piperidine derivatives are often explored for their antitumor properties. The compound could be part of studies aiming to discover new chemotherapeutic agents, possibly targeting specific types of cancer cells with minimal impact on healthy tissues .

Antipsychotic and Antidepressant Drugs

Given the piperidine ring’s prevalence in antipsychotic and antidepressant drugs, there’s potential for this compound to act on central nervous system receptors. It could contribute to the development of new treatments for mental health disorders .

Agrochemical Development

The structural features of this compound suggest possible applications in agrochemicals. It could be used to synthesize new pesticides or herbicides, contributing to more efficient and possibly safer agricultural practices .

Mécanisme D'action

Target of Action

The compound “4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide” is a piperidine derivative . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers . The presence of halogen, carboxyl, nitro, or methyl groups on ring B has been shown to increase the cytotoxicity of the piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Piperidine derivatives have been shown to have a range of effects, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Propriétés

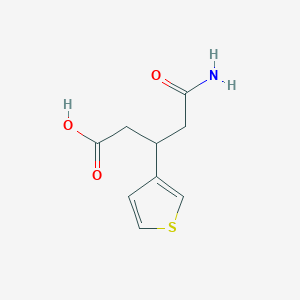

IUPAC Name |

4-[2-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]amino]-2-oxoethoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN3O3/c22-17-5-1-15(2-6-17)13-25-11-9-18(10-12-25)24-20(26)14-28-19-7-3-16(4-8-19)21(23)27/h1-8,18H,9-14H2,(H2,23,27)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJYDLCZCAYBNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)N)CC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)

![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)

![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)

methanol](/img/structure/B1377765.png)